molecular formula C12H17N5O3 B193938 Desacetyl Famciclovir CAS No. 104227-88-5

Desacetyl Famciclovir

Cat. No.: B193938
CAS No.: 104227-88-5
M. Wt: 279.3 g/mol
InChI Key: OUMGIMAEASXOJH-UHFFFAOYSA-N
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Description

Desacetyl Famciclovir is a metabolite of Famciclovir, a guanine analogue used primarily as an antiviral agent. Famciclovir is a prodrug that undergoes rapid biotransformation to the active compound Penciclovir, which inhibits viral DNA synthesis. This compound, with the chemical formula C12H17N5O3 and a molecular weight of 279.30, plays a crucial role in the pharmacokinetics of Famciclovir .

Mechanism of Action

Target of Action

Desacetyl Famciclovir is a metabolite of Famciclovir , which is a guanine analogue used to treat herpes virus infections . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

This compound, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir has inhibitory activity against HSV-1, HSV-2, and VZV . It acts by inhibiting the viral DNA polymerase, thereby preventing the replication of the virus .

Biochemical Pathways

The antiviral action of this compound involves the competitive inhibition of viral DNA polymerase, which is crucial for the synthesis and replication of viral DNA . By inhibiting this enzyme, this compound disrupts the replication of the virus and prevents the infection from spreading .

Pharmacokinetics

This compound, as a metabolite of Famciclovir, shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Famciclovir is extensively and consistently absorbed after oral administration, with a bioavailability of 77% . The pharmacokinetics of the active compound, penciclovir, are linear and dose-proportional, with no accumulation of the drug after multiple doses . This high bioavailability and consistent absorption ensure effective delivery of the active compound to the site of infection .

Result of Action

The molecular effect of this compound’s action is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in a reduction of the viral load within the infected cells, thereby alleviating the symptoms of the viral infection .

Biochemical Analysis

Biochemical Properties

Desacetyl Famciclovir, as a Famciclovir metabolite, plays a role in biochemical reactions related to viral inhibition. Famciclovir is converted into penciclovir, which inhibits viral replication by targeting viral DNA polymerase . This interaction involves enzymes and proteins that are crucial for the replication of the virus .

Cellular Effects

This compound, through its conversion to penciclovir, has effects on various types of cells infected with viruses such as herpes simplex virus (HSV) and varicella zoster virus (VZV) . It influences cell function by inhibiting viral replication, thereby reducing the severity of the infection .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to penciclovir. Penciclovir, upon intracellular uptake, is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses .

Temporal Effects in Laboratory Settings

The effects of this compound, through its active form penciclovir, have been observed over time in laboratory settings. Famciclovir has been shown to reduce the duration and severity of symptoms of viral infections

Dosage Effects in Animal Models

In animal models, the effects of Famciclovir, from which this compound is derived, vary with different dosages. For instance, in a study involving shelter cats with upper respiratory tract disease, Famciclovir was administered at a target dose range of 40–90 mg/kg twice daily for up to 21 days . The study found that Famciclovir improved the health of the cats .

Metabolic Pathways

This compound is involved in the metabolic pathway of Famciclovir. Famciclovir is deacetylated and oxidized to form penciclovir . This process involves various enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that Famciclovir is converted to penciclovir in the liver, via deacetylation and oxidation, and is primarily excreted by the kidneys .

Subcellular Localization

The active form of Famciclovir, penciclovir, is known to act within the host cell nucleus where it inhibits viral DNA polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyl Famciclovir typically involves the deacetylation of Famciclovir. Famciclovir itself is synthesized from 2-Amino-6-Chloropurine through a series of reactions including esterification and peptide coupling . The deacetylation process can be achieved using various chemical reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of Famciclovir followed by its deacetylation. The process is optimized for high yield and purity, employing phase-transfer catalysts and regioselective alkylation techniques .

Chemical Reactions Analysis

Types of Reactions: Desacetyl Famciclovir undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Desacetyl Famciclovir has several scientific research applications, including:

Comparison with Similar Compounds

    Famciclovir: The parent compound, a prodrug of Penciclovir.

    Penciclovir: The active antiviral compound.

    Acyclovir: Another guanine analogue with a similar mechanism of action.

Uniqueness: Desacetyl Famciclovir is unique in its role as a key metabolite in the pharmacokinetics of Famciclovir. Unlike Acyclovir, which is directly active, Famciclovir and its metabolites, including this compound, offer higher oral bioavailability and a longer half-life .

This compound’s unique properties and its role in the metabolism of Famciclovir make it a compound of significant interest in both research and therapeutic applications.

Properties

IUPAC Name

[4-(2-aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-8(19)20-6-9(5-18)2-3-17-7-15-10-4-14-12(13)16-11(10)17/h4,7,9,18H,2-3,5-6H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMGIMAEASXOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434620
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104227-88-5
Record name 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104227-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(2-(2-amino-9H-purin-9-yl)ethyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetyl Famciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-PROPANEDIOL, 2-(2-(2-AMINO-9H-PURIN-9-YL)ETHYL)-, 1-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE5144EK4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-aminopurine (0.48 g, 1.5 mmol) in methanol (9 ml) was added anhydrous potassium carbonate (14 mg, 0.1 mmol) and the solution was stirred for 20 minutes. Two drops of glacial acetic acid were added, the solution was filtered and the solvent was removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol (15:1, 10:1) to afford 9-(4-acetoxy-3-hydroxymethylbut-1-yl)-2-aminopurine as a white crystalline solid (124 mg, 30%), m.p. 166°-168°; νmax (KBr) 3440, 3220, 1720, 1650, 1615, and 1580 cm-1 ; δH [(CD3)2SO]1.68 (1H, m, 3'-H), 1.82 (2H, m, 2'-H), 1.98 (3H, s, CH3), 3.41 (2H, t, J4.8 Hz, D2O exchange gives d, CH 2 OH), 3.9-4.05 (2H, AB part of ABX, JAB 10.9 Hz and JAX =JBX 5.8 Hz, CH2OCO), 4.12 (2H, t, J 7.2 Hz, 1'-H), 4.62 (1H, t, J 5.0 Hz, D2O exchangeable, OH), 6.44 (2H, s, D2O exchangeable, 2-NH2), 8.07 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Observed M+, 279.1326. C12H17N5O3 requires 279.1331).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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